molecular formula C9H15NO3 B057262 Tert-butyl 3-oxocyclobutylcarbamate CAS No. 154748-49-9

Tert-butyl 3-oxocyclobutylcarbamate

Cat. No. B057262
Key on ui cas rn: 154748-49-9
M. Wt: 185.22 g/mol
InChI Key: FNHPTFKSPUTESA-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

To a solution of tert-butyl (3-methylidenecyclobutyl)carbamate (165 g, 0.91 mol) in CH2Cl2 (1000 mL) and MeOH (1000 mL) was bubbled O3 at −78° C. until the solution turned blue. TLC (petroleum ether:EtOAc=10:1) showed that the starting material was consumed completely. Nitrogen gas was then bubbled through the reaction to remove excess O3, and then the mixture was quenched with Me2S (200 mL) and stirred for an hour. The solution was concentrated to give a residue, which was washed with sat. NaHCO3 and water to yield the title compound (118 g, 70% yield) as a white solid.
Quantity
165 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C=[C:2]1[CH2:5][CH:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:3]1.[O:14]=[O+][O-].CCOC(C)=O>C(Cl)Cl.CO>[O:14]=[C:2]1[CH2:5][CH:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:3]1

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
C=C1CC(C1)NC(OC(C)(C)C)=O
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed completely
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was then bubbled through the reaction
CUSTOM
Type
CUSTOM
Details
to remove excess O3
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with Me2S (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
was washed with sat. NaHCO3 and water

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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